molecular formula C10H11N3 B6254430 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1196156-86-1

5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6254430
CAS No.: 1196156-86-1
M. Wt: 173.2
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Description

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes an ethynyl group and a pyrrolidinyl moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of ethynylpyrimidine with pyrrolidine under specific conditions, such as the use of a palladium catalyst and appropriate solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes. Its applications in the pharmaceutical and agrochemical industries are being explored to enhance the efficacy and safety of products.

Comparison with Similar Compounds

  • 5-Ethynyl-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidinyl group instead of pyrrolidinyl.

  • 2-(Pyrrolidin-1-yl)pyrimidine: Lacks the ethynyl group.

  • 5-Ethynyl-2-(morpholin-4-yl)pyrimidine: Similar structure with a morpholinyl group instead of pyrrolidinyl.

Uniqueness: 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine stands out due to its combination of the ethynyl group and pyrrolidinyl moiety, which provides unique chemical and biological properties compared to its analogs.

Properties

CAS No.

1196156-86-1

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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